N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the carboxamide group, and subsequent functionalization with ethoxyphenyl and trifluoromethylbenzamido groups. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Carboxamide Group: This step may involve the reaction of the benzofuran derivative with an amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects may be mediated through interactions with these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide may include other benzofuran derivatives with different substituents. Examples could be:
- N-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- N-(4-ethoxyphenyl)-3-(3-(methyl)benzamido)benzofuran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-2-33-18-12-10-17(11-13-18)29-24(32)22-21(19-8-3-4-9-20(19)34-22)30-23(31)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZTXZFJXBJIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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